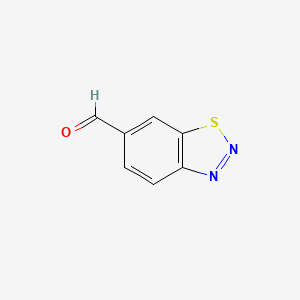
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step can be achieved through nucleophilic substitution reactions where the pyrazole ring is reacted with a suitable tetrahydro-2H-pyran-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.
Reduction Products: Reduced derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the chloromethyl group, which may affect its ability to participate in nucleophilic substitution reactions.
3-(Hydroxymethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the presence of both the chloromethyl and tetrahydro-2H-pyran-2-yl groups
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13ClN2O/c10-7-8-4-5-12(11-8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7H2 |
InChI-Schlüssel |
BBXZYZIPCKZGSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=CC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


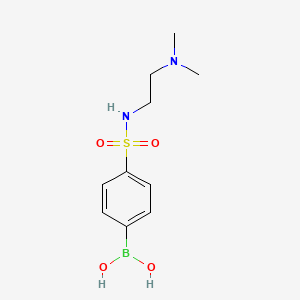
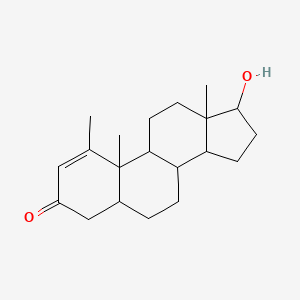
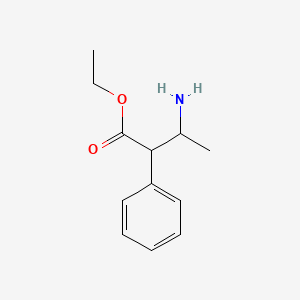
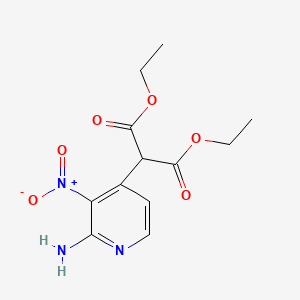
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
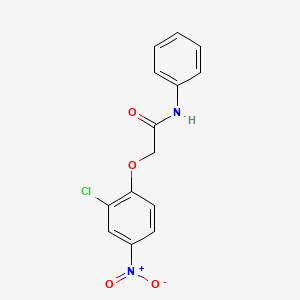
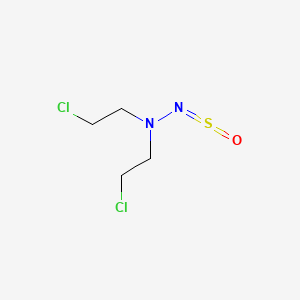
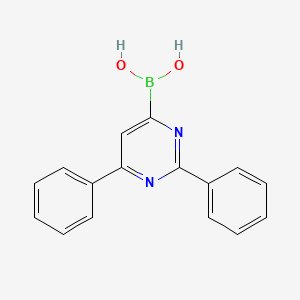
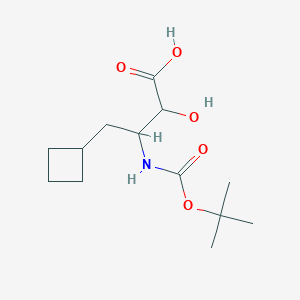
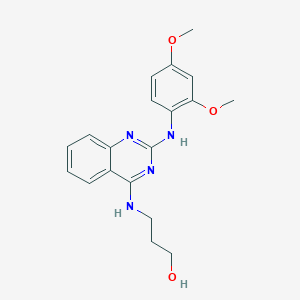

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
